![molecular formula C18H21N3O3 B5672601 4-(1,2,4-oxadiazol-3-yl)-1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidine](/img/structure/B5672601.png)
4-(1,2,4-oxadiazol-3-yl)-1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole bearing compounds, including those with piperidine groups, are of significant interest due to their biological activities. These compounds have been synthesized through various methods, emphasizing the diversity in their chemical reactions and applications in different fields excluding drug use and dosage information or side effects (Khalid et al., 2016).
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds involves converting different organic acids into corresponding esters, hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols are reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride to yield the target compounds (Khalid et al., 2016).
Molecular Structure Analysis
Crystal structure and Hirshfeld surface analysis have been used to analyze the molecular structure of similar compounds, revealing the importance of intermolecular hydrogen bonds and interactions in determining the crystal packing and stability of these compounds (Kumara et al., 2017).
Chemical Reactions and Properties
These compounds exhibit significant chemical reactivity, including antimicrobial activities against a range of bacteria and fungi. Their chemical properties have been attributed to the presence of the oxadiazole moiety, piperidine group, and various substituents affecting their biological activities (Krolenko et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, of these compounds vary significantly based on their molecular structure and substituents. Detailed X-ray crystallography studies have helped in understanding the precise molecular conformation and arrangement in crystals, providing insights into their stability and solubility characteristics (Al-Omary et al., 2015).
properties
IUPAC Name |
[4-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18(15-7-10-23-16-4-2-1-3-14(16)11-15)21-8-5-13(6-9-21)17-19-12-24-20-17/h1-4,12-13,15H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJYLHFEKQNACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC=N2)C(=O)C3CCOC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,4-Oxadiazol-3-yl)-1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.